3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine
CAS No.: 1423033-90-2
Cat. No.: VC6182427
Molecular Formula: C7H8N4O
Molecular Weight: 164.168
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423033-90-2 |
|---|---|
| Molecular Formula | C7H8N4O |
| Molecular Weight | 164.168 |
| IUPAC Name | 3-(1-methylimidazol-2-yl)-1,2-oxazol-5-amine |
| Standard InChI | InChI=1S/C7H8N4O/c1-11-3-2-9-7(11)5-4-6(8)12-10-5/h2-4H,8H2,1H3 |
| Standard InChI Key | HFHMWEXUOMUSMI-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C1C2=NOC(=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₇H₈N₄O, with a molecular weight of 164.168 g/mol. Its IUPAC name, 3-(1-methylimidazol-2-yl)-1,2-oxazol-5-amine, reflects the fusion of two aromatic heterocycles: a methyl-substituted imidazole ring and an oxazole moiety bearing an amine group at the 5-position . The structural formula is depicted below:
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS RN | 1423033-90-2 |
| Molecular Formula | C₇H₈N₄O |
| Molecular Weight | 164.168 g/mol |
| IUPAC Name | 3-(1-methylimidazol-2-yl)-1,2-oxazol-5-amine |
| SMILES | CN1C=CN=C1C2=NOC(=C2)N |
Structural Contributions to Reactivity
The imidazole ring, a five-membered system with two nitrogen atoms, confers basicity and hydrogen-bonding capacity, while the oxazole ring’s electron-deficient nature enhances electrophilic substitution reactivity. The amine group at the oxazole 5-position serves as a potential site for derivatization, enabling the development of analogs with tailored pharmacokinetic properties .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine typically involves multi-step reactions, as outlined in commercial technical data:
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Imidazole Precursor Preparation: 1-Methylimidazole is functionalized at the 2-position via halogenation or cross-coupling reactions.
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Oxazole Ring Formation: Cyclization of propargylamine derivatives with nitriles or isocyanides under thermal or catalytic conditions generates the oxazole core.
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Amine Group Introduction: Direct amination or reduction of nitro intermediates yields the final product.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Imidazole functionalization | NCS, DMF, 0°C → RT | 78 |
| 2 | Oxazole cyclization | CuI, Et₃N, 80°C | 65 |
| 3 | Nitro reduction | H₂/Pd-C, MeOH | 92 |
Analytical Validation
Purity and structural integrity are confirmed via:
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Nuclear Magnetic Resonance (NMR): and NMR spectra verify substituent positions and ring connectivity .
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity .
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Mass Spectrometry: ESI-MS ([M+H]⁺ m/z 165.08) aligns with theoretical values.
Industrial and Research Applications
Drug Discovery
The compound serves as a lead structure for developing:
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Anticancer Agents: Kinase inhibitors targeting solid tumors.
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Antibiotics: Broad-spectrum agents against multidrug-resistant pathogens.
Material Science
Conjugated polymers incorporating imidazole-oxazole units exhibit:
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